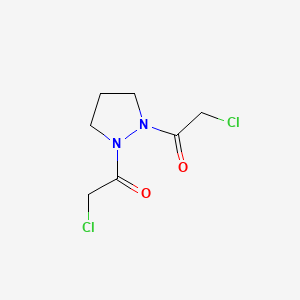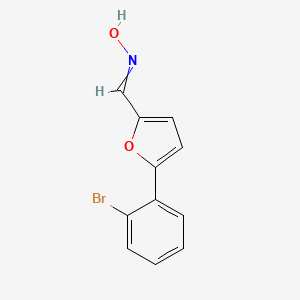
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is a heterocyclic organic compound that features a furan ring substituted with a bromophenyl group and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime typically involves the reaction of 2-furancarboxaldehyde with 2-bromobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The oxime formation is facilitated by the addition of hydroxylamine hydrochloride, which reacts with the aldehyde group to form the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave irradiation has also been explored as a method to shorten reaction times while maintaining high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde: Lacks the bromophenyl and oxime groups, making it less versatile in certain reactions.
5-Bromo-2-furancarboxaldehyde:
2-Furancarboxaldehyde, oxime: Contains the oxime group but lacks the bromophenyl group, affecting its reactivity and biological activity.
Uniqueness
2-Furancarboxaldehyde, 5-(2-bromophenyl)-, oxime is unique due to the presence of both the bromophenyl and oxime groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88649-65-4 |
|---|---|
Molekularformel |
C11H8BrNO2 |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
N-[[5-(2-bromophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8BrNO2/c12-10-4-2-1-3-9(10)11-6-5-8(15-11)7-13-14/h1-7,14H |
InChI-Schlüssel |
UEXUUNIWRDDEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
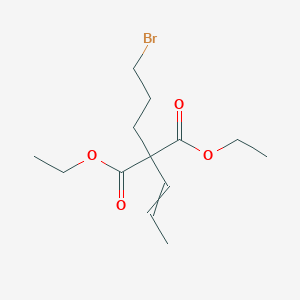
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
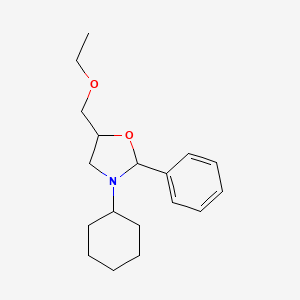
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)

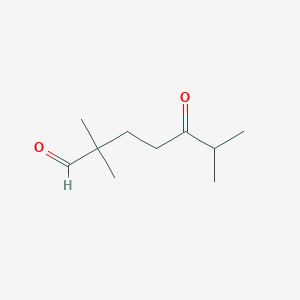

![(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one](/img/structure/B14393689.png)
